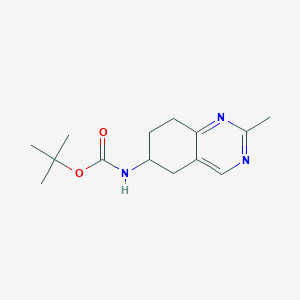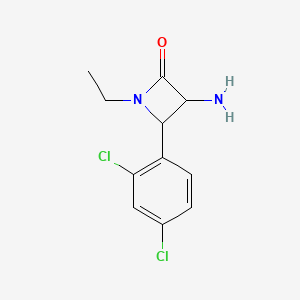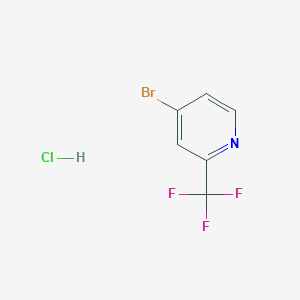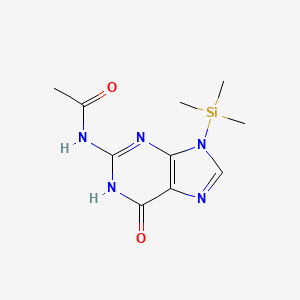
N-((5,5-Dimethyl-1,4-dioxan-2-yl)methyl)-3,6-difluoropyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5,5-ジメチル-1,4-ジオキサン-2-イル)メチル)-3,6-ジフルオロピリジン-2-アミンは、ジオキサン環とジフルオロピリジン部分を有するユニークな構造を特徴とする合成有機化合物です。
準備方法
合成経路と反応条件
N-((5,5-ジメチル-1,4-ジオキサン-2-イル)メチル)-3,6-ジフルオロピリジン-2-アミンの合成は、通常、複数の手順を伴います。 一般的なアプローチの1つは、(5,5-ジメチル-1,4-ジオキサン-2-イル)メタノールの調製から始まり、これは室温でジクロロメタン中、2-メチル-2-(オキシラン-2-イルメトキシ)プロパン-1-オールとカンファー-10-スルホン酸を反応させることで合成することができます 。この中間体は、特定の条件下で3,6-ジフルオロピリジン-2-アミンと反応させると、最終生成物が得られます。
工業生産方法
この化合物の工業生産方法は、同様の合成経路を用いる場合がありますが、大規模生産用に最適化されています。これには、自動反応器の使用、反応条件の精密制御、および高収率と高純度を保証するための精製技術が含まれます。
化学反応の分析
反応の種類
N-((5,5-ジメチル-1,4-ジオキサン-2-イル)メチル)-3,6-ジフルオロピリジン-2-アミンは、さまざまな化学反応を起こし、これには以下が含まれます。
酸化: この化合物は、特定の条件下で酸化され、対応する酸化物を形成することができます。
還元: 還元反応は、分子内の官能基を修飾するために実施できます。
置換: この化合物は、特にピリジン環において、求核置換反応を起こす可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、メタノールナトリウムなどの求核剤が含まれます。反応条件は、目的の変換に応じて異なりますが、多くの場合、制御された温度と不活性雰囲気を伴います。
主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は酸化物を生成する可能性があり、一方、置換反応はさまざまな官能基を分子に導入することができます。
科学研究の応用
N-((5,5-ジメチル-1,4-ジオキサン-2-イル)メチル)-3,6-ジフルオロピリジン-2-アミンは、いくつかの科学研究の応用があります。
化学: より複雑な分子の合成における構成ブロックとして使用されます。
生物学: この化合物は、その潜在的な生物活性と生体分子との相互作用について研究されています。
医学: 治療剤としての可能性を探求するために研究が進められています。
産業: 新しい材料や化学プロセスの開発に使用されています。
科学的研究の応用
N-((5,5-Dimethyl-1,4-dioxan-2-yl)methyl)-3,6-difluoropyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
N-((5,5-ジメチル-1,4-ジオキサン-2-イル)メチル)-3,6-ジフルオロピリジン-2-アミンの作用機序には、特定の分子標的との相互作用が含まれます。ジフルオロピリジン部分は、酵素や受容体と相互作用することが知られており、それらの活性を調節する可能性があります。ジオキサン環も、化合物を安定化させ、その結合親和性を高める役割を果たしている可能性があります。
類似の化合物との比較
類似の化合物
(5,5-ジメチル-1,4-ジオキサン-2-イル)メタノール: 標的化合物の合成における前駆体です。
3,6-ジフルオロピリジン-2-アミン: 類似の構造的特徴を持つ別の前駆体です。
独自性
N-((5,5-ジメチル-1,4-ジオキサン-2-イル)メチル)-3,6-ジフルオロピリジン-2-アミンは、ジオキサン環とジフルオロピリジン部分の組み合わせによって、独特の化学的および生物学的特性をもたらすため、ユニークです。この独自性により、さまざまな研究用途において貴重な化合物となっています。
類似化合物との比較
Similar Compounds
(5,5-Dimethyl-1,4-dioxan-2-yl)methanol: A precursor in the synthesis of the target compound.
3,6-Difluoropyridin-2-amine: Another precursor with similar structural features.
Uniqueness
N-((5,5-Dimethyl-1,4-dioxan-2-yl)methyl)-3,6-difluoropyridin-2-amine is unique due to the combination of the dioxane ring and difluoropyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
特性
分子式 |
C12H16F2N2O2 |
|---|---|
分子量 |
258.26 g/mol |
IUPAC名 |
N-[(5,5-dimethyl-1,4-dioxan-2-yl)methyl]-3,6-difluoropyridin-2-amine |
InChI |
InChI=1S/C12H16F2N2O2/c1-12(2)7-17-8(6-18-12)5-15-11-9(13)3-4-10(14)16-11/h3-4,8H,5-7H2,1-2H3,(H,15,16) |
InChIキー |
NDJUFGSQXCXFCN-UHFFFAOYSA-N |
正規SMILES |
CC1(COC(CO1)CNC2=C(C=CC(=N2)F)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![6-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11855849.png)


![n-[2-(1h-Pyrazol-4-yl)-1h-indol-4-yl]butanamide](/img/structure/B11855871.png)



![1-[4-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)phenyl]ethanone](/img/structure/B11855894.png)



